Lipophilicity Advantage: XLogP3 2.2 Delivers Predictable CNS Penetration Over Lower Homologs
The target compound exhibits an XLogP3 of 2.2, compared to 1.5 for the unsubstituted 4-phenyl analog [1][2]. This difference shifts the compound into the optimal lipophilicity range for passive blood-brain barrier permeation while avoiding the high logP territory (>3) associated with increased metabolic liability and hERG binding. For a lead optimization program aiming for CNS target engagement, the 0.7 logP unit increase over the parent phenyl analog is a quantifiable advantage that reduces the need for additional lipophilic modifications.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 4-hydroxy-1-methyl-4-phenylpiperidine (XLogP3 = 1.5) |
| Quantified Difference | ΔlogP = 0.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Procurement of the ethyl analog pre-validates lipophilicity for CNS programs, avoiding re-synthesis and re-profiling of lower-homolog compounds with suboptimal logP.
- [1] PubChem. (2026). Compound Summary for CID 49760789: 4-(4-Ethylphenyl)-4-hydroxy-1-methylpiperidine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 306404: 4-Hydroxy-4-phenylpiperidine. National Center for Biotechnology Information. View Source
